molecular formula C5H3IN2O2 B1359276 3-Iodopyrazine-2-carboxylic acid CAS No. 212471-40-4

3-Iodopyrazine-2-carboxylic acid

Cat. No. B1359276
M. Wt: 249.99 g/mol
InChI Key: GFOQJDWRYSXFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopyrazine-2-carboxylic acid is a heterocyclic organic compound . It has a CAS Number of 212471-40-4 and a molecular weight of 250 . It is a solid substance .


Molecular Structure Analysis

The linear formula of 3-Iodopyrazine-2-carboxylic acid is C5H3IN2O2 . This indicates that the molecule is composed of 5 carbon atoms, 3 hydrogen atoms, 1 iodine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-Iodopyrazine-2-carboxylic acid is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Catalysis and Synthesis

3-Iodopyrazine-2-carboxylic acid is used in palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process is significant for synthesizing N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which have potential biological importance. This method allows for simple and double carbon monoxide insertions, providing a route to diverse compounds (Takács, Jakab, Petz, & Kollár, 2007).

Structural Analysis

The compound 3-Aminopyrazine-2-carboxylic acid, closely related to 3-Iodopyrazine-2-carboxylic acid, is noted for its extensive network of intra- and intermolecular hydrogen bonds. This structural feature is key to understanding its modest displacement parameters and potential applications in molecular design (Dobson & Gerkin, 1996).

Bioconversion

An interesting application is the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336. This bioconversion is pivotal for developing new antituberculous agents, demonstrating the compound's significance in pharmaceutical synthesis (Wieser, Heinzmann, & Kiener, 1997).

Photochemistry and Spectroscopy

3-Iodopyrazine-2-carboxylic acid derivatives have been studied for their UV-induced photochemistry and molecular structure in argon matrices. This research is crucial for understanding the molecular behavior under different irradiation conditions, which has implications in fields like photophysics and photochemistry (Pagacz-Kostrzewa, Mucha, Gul, & Wierzejewska, 2021).

Complexation with Metals

The compound forms complexes with various metals like VO2+, Pd(II), W(VI), and UO2 2+, as studied by spectral, conductivity, and magnetic measurements. These complexes have potential applications in areas like coordination chemistry and materials science (Mostafa, Gabr, El-Asmy, & Emam, 2009).

Safety And Hazards

The safety information for 3-Iodopyrazine-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

3-iodopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOQJDWRYSXFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630561
Record name 3-Iodopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodopyrazine-2-carboxylic acid

CAS RN

212471-40-4
Record name 3-Iodopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodopyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.